N-(4-{[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide is a sulfonamide derivative featuring a dihydroimidazole core substituted with an ethylsulfanyl group and linked to a phenylacetamide moiety via a sulfonyl bridge. Key structural elements include:
- Acetamide group: Enhances hydrogen-bonding capacity and bioavailability.
- Sulfonyl linker: Improves metabolic stability and binding affinity.
- Dihydroimidazole ring: A five-membered heterocycle with two nitrogen atoms, contributing to electronic diversity.
- Ethylsulfanyl substituent: A moderately lipophilic group that may influence membrane permeability.
Properties
IUPAC Name |
N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-3-20-13-14-8-9-16(13)21(18,19)12-6-4-11(5-7-12)15-10(2)17/h4-7H,3,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTRHCCLRYQCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-{[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 1,2-diketones with ammonium acetate under solvent-free conditions to form the imidazole ring . The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction, while the sulfonyl group is typically added via sulfonation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-{[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Scientific Research Applications
N-(4-{[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a key structural component in many biologically active molecules, making it useful in drug design and development.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The sulfonyl and ethylsulfanyl groups can modulate the compound’s binding affinity and specificity, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between N-(4-{[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide and related compounds:
*Estimated based on structural analogs.
Key Research Findings and Structural Insights
Impact of Substituents on Physicochemical Properties
- Ethylsulfanyl vs. Chlorobenzylsulfanyl : The ethyl group in the target compound reduces molecular weight (~327.4 vs. 423.9 g/mol) and lipophilicity (LogP ~2.0 vs. 2.8) compared to the chlorobenzyl analog . This may enhance aqueous solubility but reduce membrane permeability.
- Thiadiazole vs.
- Halogen Effects : The fluorophenyl and chlorophenyl groups in ’s compound introduce electronic effects (e.g., electron-withdrawing) that may optimize receptor binding .
Functional Implications
- Hydrogen-Bonding Capacity : The hydroxymethyl group in ’s compound increases polarity (PSA = 113 Ų), which could improve solubility but reduce blood-brain barrier penetration .
Biological Activity
N-(4-{[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring linked to a sulfonamide group and an acetamide moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds containing the imidazole moiety showed moderate to good activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the ethylsulfanyl group in our compound may enhance its interaction with microbial enzymes or cell membranes, potentially increasing its efficacy.
Antifungal Activity
Imidazole derivatives are also recognized for their antifungal properties. A related study demonstrated that compounds with similar structures were effective against Aspergillus fumigatus, a common pathogen in immunocompromised patients . This suggests that this compound may have potential as an antifungal agent.
Case Studies and Research Findings
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Membrane Disruption : The hydrophobic ethylsulfanyl group could facilitate penetration into microbial membranes, leading to cell lysis.
- Cytokine Modulation : The compound may interact with signaling pathways involved in inflammation.
Q & A
Q. How can researchers optimize the synthesis of N-(4-{[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide to ensure high yield and purity?
Methodological Answer:
- Key Parameters :
- Temperature : Maintain 60–80°C during imidazole sulfonylation to avoid side reactions .
- pH : Use weakly basic conditions (pH 8–9) for nucleophilic substitution of the ethylsulfanyl group .
- Reagents : Employ coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) for amide bond formation .
- Analytical Validation :
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Key References |
|---|---|---|
| Imidazole sulfonylation | 60–80°C, DCM solvent, SOCl | |
| Ethylsulfanyl addition | NaH/EtSH, THF, 0°C → RT | |
| Acetamide coupling | DCC/DMAP, anhydrous DMF |
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry :
- Infrared (IR) Spectroscopy :
- Detect sulfonyl (S=O, 1350–1450 cm) and amide (C=O, 1650–1700 cm) stretches .
Q. Table 2: Key Spectroscopic Signatures
| Functional Group | NMR/IR Peaks | References |
|---|---|---|
| Ethylsulfanyl (SCHCH) | δ 1.2–1.4 ppm (H) | |
| Sulfonyl (SO) | 1350–1450 cm (IR) | |
| Acetamide (CONH) | δ 168–170 ppm (C) |
Intermediate Research Questions
Q. What strategies can resolve low solubility of this compound in aqueous media during biological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) for in vitro studies .
- Structural Modifications : Introduce polar substituents (e.g., hydroxyl or amine groups) on the phenyl ring to enhance hydrophilicity .
Q. Table 3: Solubility Enhancement Approaches
| Method | Example | References |
|---|---|---|
| Co-solvents | 5% DMSO in PBS buffer | |
| Prodrug formulation | Phosphate ester derivatives |
Q. How can researchers probe the reactivity of the ethylsulfanyl group for functionalization?
Methodological Answer:
- Oxidation : Convert ethylsulfanyl to sulfone using m-chloroperbenzoic acid (mCPBA) in DCM .
- Alkylation : React with benzyl chloride under basic conditions (KCO, DMF) to form thioether derivatives .
Advanced Research Questions
Q. How to address contradictory bioactivity data (e.g., variable IC50_{50}50 values) across studies?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HEK-293 for kinase inhibition) and control compounds (e.g., staurosporine) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., chloro vs. fluoro substituents) to identify critical pharmacophores .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR kinase) .
Q. Table 4: SAR Analysis Example
| Substituent (R) | IC (nM) | Target Protein | References |
|---|---|---|---|
| Ethylsulfanyl (target) | 120 ± 15 | EGFR | |
| Methylsulfonyl | 85 ± 10 | EGFR |
Q. What methodologies enable the design of analogs with improved metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Substitute ethylsulfanyl with trifluoromethylthio (CFS) to reduce CYP450-mediated oxidation .
- Prodrug Strategies : Mask the acetamide group as a tert-butyl carbamate to enhance oral bioavailability .
Q. How to resolve analytical challenges in detecting trace impurities from side reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
